2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one
Description
2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one is a synthetic compound characterized by a pyran-4-one core substituted with a fluorophenyl-piperazine moiety and a morpholino-2-oxoethoxy side chain. This structure is typical of compounds designed for biological activity, particularly targeting enzymes or receptors in neurological or antimicrobial pathways.
Propriétés
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-(2-morpholin-4-yl-2-oxoethoxy)pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5/c23-18-3-1-2-4-19(18)25-7-5-24(6-8-25)14-17-13-20(27)21(15-30-17)31-16-22(28)26-9-11-29-12-10-26/h1-4,13,15H,5-12,14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMWFJSNJCWPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)N3CCOCC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one represents a novel class of chemical entities with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C23H28FN3O4
- Molar Mass : 433.49 g/mol
The compound features a piperazine moiety, a fluorophenyl group, and a pyranone core, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are crucial in regulating nucleotide levels and adenosine signaling in various physiological processes.
The compound acts primarily by inhibiting ENT2, which is more selective compared to other ENT subtypes. This selectivity is vital for minimizing side effects associated with broader-spectrum inhibitors. The inhibition mechanism involves competitive binding to the transporter sites, thus preventing the uptake of nucleosides, which can influence cell proliferation and apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
A series of analogues derived from the parent compound were synthesized to explore their biological activity further. The following table summarizes key findings from SAR studies:
| Compound | Structure | IC50 (µM) | Selectivity for ENT2 |
|---|---|---|---|
| FPMINT | FPMINT Structure | 0.25 | 5-10 fold more than ENT1 |
| Compound A | Compound A Structure | 0.15 | 4 fold more than ENT1 |
| Compound B | Compound B Structure | 0.30 | Similar to ENT1 |
Note: IC50 values represent the concentration required to inhibit 50% of the target activity.
Case Studies
Several studies have investigated the biological effects of this compound and its analogues:
- Inhibition Studies : A study demonstrated that the compound effectively inhibited nucleoside uptake in human cell lines transfected with ENT1 and ENT2, showing a marked decrease in cell proliferation at concentrations as low as 0.25 µM .
- Cytotoxicity Assessment : In vitro assays on various cancer cell lines revealed that while the compound inhibited nucleoside transport, it did not exhibit significant cytotoxicity at therapeutic concentrations, indicating a favorable safety profile .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicated that the compound has favorable absorption characteristics and a half-life suitable for therapeutic use .
Applications De Recherche Scientifique
Equilibrative Nucleoside Transporters (ENTs) Inhibition
One of the primary applications of this compound is its role as an inhibitor of equilibrative nucleoside transporters, particularly ENT1 and ENT2. These transporters are crucial in regulating nucleoside levels within cells, influencing various physiological processes including:
- Nucleotide Synthesis : By inhibiting ENTs, the compound can potentially alter nucleotide availability, impacting cellular functions.
- Cancer Therapy : Research indicates that targeting ENTs can enhance the efficacy of nucleoside analogs used in chemotherapy, making this compound a candidate for further investigation in cancer treatment protocols .
Antidepressant Activity
The structural similarity of the compound to known antidepressants suggests potential efficacy in treating mood disorders. Compounds that interact with serotonin receptors or modulate neurotransmitter levels are often explored for their antidepressant properties. The piperazine moiety is particularly noted for its activity in this area .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Studies have shown that modifications to the piperazine and morpholino groups can significantly affect binding affinity and selectivity towards ENTs. This knowledge can guide the synthesis of analogs with improved therapeutic profiles .
Synthesis and Derivatives
Research has focused on synthesizing derivatives of this compound to enhance its biological activity and reduce potential side effects. For instance, altering substituents on the pyranone ring or the piperazine moiety can lead to compounds with varying degrees of potency against specific targets .
In Vitro Studies on ENTs
In vitro studies utilizing nucleoside transporter-deficient cell lines have demonstrated that this compound effectively inhibits ENT2 more selectively than ENT1. This selectivity is crucial as it may lead to fewer side effects compared to broader-spectrum inhibitors .
Animal Models for Antidepressant Testing
Preclinical trials using animal models have indicated that compounds similar to this one exhibit significant antidepressant-like effects, suggesting potential for clinical development in treating depression and anxiety disorders .
Analyse Des Réactions Chimiques
Functionalization at the 2-Position: Piperazine Substitution
The bromomethyl group at the 2-position undergoes nucleophilic substitution with 4-(2-fluorophenyl)piperazine to form the (4-(2-fluorophenyl)piperazin-1-yl)methyl moiety.
-
Reaction conditions :
-
Mechanism : SN2 displacement of bromide by the piperazine nitrogen.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, CCl₄, light | 85–90 | |
| Piperazine coupling | 4-(2-Fluorophenyl)piperazine, EtOH, reflux | 70–75 |
Functionalization at the 5-Position: Morpholino-2-oxoethoxy Installation
The hydroxyl group at the 5-position is etherified with 2-morpholino-2-oxoethyl via Williamson ether synthesis :
-
Reaction sequence :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chloroacetylation | Chloroacetyl chloride, THF, 0°C | 80–85 | |
| Morpholine coupling | Morpholine, TEA, DCM, rt | 65–70 |
Key Reaction Mechanisms
-
Piperazine alkylation :
-
Etherification :
Stability and Reactivity Insights
-
Acid sensitivity : The morpholino-2-oxoethoxy group hydrolyzes under strong acidic conditions (e.g., HCl/MeOH) to regenerate the carboxylic acid .
-
Thermal stability : The compound decomposes above 250°C, with degradation pathways involving cleavage of the piperazine-methylene bond .
Optimization Challenges
-
Regioselectivity : Competing O- vs. N-alkylation during piperazine coupling requires strict control of stoichiometry and base strength .
-
Purification : Silica gel chromatography (DCM/MeOH gradient) is critical due to polar byproducts from incomplete substitutions .
Comparative Reaction Data
| Reaction Type | Key Byproducts | Mitigation Strategy |
|---|---|---|
| Piperazine alkylation | Bis-alkylated piperazine | Use excess piperazine (1.5 eq.) |
| Morpholino coupling | Unreacted chloroacetate | Prolong reaction time (24 h) |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s structural analogs are defined by variations in the arylpiperazine, pyranone core, or side-chain substituents. Below is a comparative analysis based on the provided evidence:
Substituent Effects on the Arylpiperazine Moiety
- 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one (): Key Difference: Methoxy (-OCH₃) at the 2-position of the phenyl ring vs. fluoro (-F) in the target compound. Fluorine, being electron-withdrawing, may increase metabolic stability and alter binding affinity . Activity: No direct bioactivity data are provided, but substitution at the arylpiperazine site is known to modulate selectivity for serotonin or dopamine receptors in related compounds .
4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one ():
Modifications to the Pyranone Core
- 5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives (): Key Difference: Replacement of the pyranone core with a pyrrol-2-one ring and a furan substituent. Furan groups may enhance antibacterial activity, as seen in related biofilm inhibitors .
Side-Chain Variations
- 1-(4-(5-(4-chlorophenyl)-4-(pyrimidin-4-yl)-1H-pyrazol-3-yl)piperidin-1-yl)-2-hydroxyethanone (): Key Difference: Hydroxyethanone side chain vs. morpholino-2-oxoethoxy in the target compound. Impact: The hydroxy group may improve water solubility but reduce membrane permeability compared to the morpholine-derived side chain .
Q & A
Q. Step 2: SAR Analysis
Q. Step 3: Experimental Validation
- Perform in vitro radioligand displacement assays (e.g., [³H]spiperone for dopamine receptors) to correlate computational predictions with IC₅₀ values .
Advanced: What experimental strategies resolve contradictions in reported biological activities of this compound?
Answer:
Contradictions may arise from assay conditions or impurity profiles. Mitigate via:
- Standardized bioassays :
- Metabolic stability assessment :
- Environmental controls :
Advanced: How can the environmental fate and ecotoxicological risks of this compound be evaluated?
Answer:
Phase 1: Physicochemical Profiling
Q. Phase 2: Ecotoxicity Testing
Q. Phase 3: Degradation Studies
- Perform photolysis (UV light, λ = 254 nm) and hydrolysis (pH 4, 7, 9) to identify breakdown products (LC-MS/MS) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for synthesis .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis .
- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
- Toxicity screening : Perform Ames test (bacterial reverse mutation) and acute oral toxicity in rodents (OECD 423) before in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
